molecular formula C19H20N2O3S B000448 Pioglitazone CAS No. 111025-46-8

Pioglitazone

Cat. No. B000448
M. Wt: 356.4 g/mol
InChI Key: XGDSMSGXFFCBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pioglitazone and its analogues have been synthesized to investigate structure-activity relationships within this drug class. The synthesis involves key steps such as Meerwein arylation and Knoevenagel condensation, leading to the formation of 5-(4-pyridylalkylthiobenzyl)-2,4-thiazolidinediones and related compounds. These processes elucidate the chemical versatility and the potential for structural modification within the pioglitazone molecule to optimize its pharmacological activity (Momose et al., 1991).

Molecular Structure Analysis

The molecular structure of pioglitazone is characterized by the presence of a thiazolidinedione ring, which is crucial for its biological activity. This structure interacts with the PPAR-gamma receptor, facilitating its therapeutic effects. Structural analyses and modifications have led to the identification of metabolites and analogues that contribute to or enhance its pharmacological profile, demonstrating the significance of the thiazolidinedione core in its mechanism of action (Tanis et al., 1996).

Chemical Reactions and Properties

Pioglitazone undergoes various chemical reactions that contribute to its metabolic activation and function. The identification of reactive intermediates and metabolites in liver microsomes and hepatocytes has provided insights into the drug's metabolic pathways. These findings highlight the complex interactions between pioglitazone and cellular components, influencing its therapeutic and potentially adverse effects (Baughman et al., 2005).

Physical Properties Analysis

The physical properties of pioglitazone, such as solubility and stability, play a critical role in its pharmacokinetics and pharmacodynamics. These characteristics influence the drug's absorption, distribution, metabolism, and excretion, ultimately affecting its efficacy and safety profile. Studies on pioglitazone's physical properties are essential for optimizing its formulation and therapeutic application.

Chemical Properties Analysis

Pioglitazone's chemical properties, including its reactivity and interaction with biological molecules, underpin its mechanism of action. The drug's ability to activate PPAR-gamma and influence gene expression related to glucose and lipid metabolism is a direct consequence of its chemical nature. Further, its interactions with enzymes, transporters, and other cellular components are crucial for its antidiabetic effects and its role in modulating metabolic pathways (Ozasa et al., 2011).

Scientific research applications

Pioglitazone's Effect on Lipid Storage and Metabolism

Pioglitazone, a thiazolidinedione, is primarily recognized for its insulin-sensitizing capabilities in treating type 2 diabetes. Research by Bogacka et al. (2004) highlights its effect on genes related to carbohydrate and lipid metabolism in subcutaneous fat of diabetic patients. The study found that pioglitazone upregulated genes facilitating adipocyte lipid storage, contributing to body weight increase.

Impact on Lipoproteins and Inflammatory Markers

Pioglitazone has been studied for its effects on lipoprotein levels and inflammatory markers in nondiabetic patients with metabolic syndrome. Szapary et al. (2006) demonstrated that pioglitazone significantly raised high-density lipoprotein cholesterol (HDL-C) and favorably affected lipoprotein particle size, markers of inflammation, and adipokines, indicating its broader impact beyond diabetes management.

Effects on Brain White Matter and Cocaine Craving

Pioglitazone's potential extends to neurological applications. Schmitz et al. (2017) explored its effects on brain white matter integrity and cocaine craving in patients with cocaine use disorder. The study found that pioglitazone treatment led to a greater decrease in craving and an increase in brain white matter integrity.

Mitochondrial Biogenesis and Fatty Acid Oxidation

Research by Bogacka et al. (2005) indicated that pioglitazone induces mitochondrial biogenesis and increases the expression of genes involved in fatty acid oxidation in subcutaneous fat of diabetic patients. This suggests a role in enhancing mitochondrial function and energy utilization.

Pharmacogenomics of Pioglitazone

The study of pioglitazone's pharmacogenomics, as investigated by Kawaguchi‐Suzuki & Frye (2013), reveals the genetic factors influencing its pharmacokinetics and pharmacodynamics. Understanding these genetic variations can help personalize pioglitazone therapy for better outcomes in patients.

Pioglitazone in Stroke Prevention

The role of pioglitazone in reducing the risk of recurrent stroke in patients with insulin resistance, prediabetes, and diabetes was demonstrated in a meta-analysis by Lee et al. (2017). The drug significantly lowered the risk of recurrent stroke and future major vascular events in this patient group.

Pioglitazone in Non-alcoholic Steatohepatitis

A genetic study by Kawaguchi‐Suzuki et al. (2018) explored the variability in response to pioglitazone treatment in patients with non-alcoholic steatohepatitis (NASH). The study identified genetic factors that may explain the variability in treatment response, highlighting the importance of personalized medicine approaches in treating NASH with pioglitazone.

Pioglitazone and Vascular Smooth Muscle

Research on pioglitazone's impact on calcium channels in vascular smooth muscle was conducted by Zhang et al. (1994). The study found that pioglitazone reduces L-type current in vascular smooth muscle cells, suggesting its potential in managing vascular complications associated with diabetes and hypertension.

properties

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAFETHFCAUJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037129
Record name Pioglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 4.42e-03 g/L
Record name Pioglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pioglitazone is a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization. Through this mechanism, pioglitazone both enhances tissue sensitivity to insulin and reduces the hepatic production of glucose (i.e. gluconeogenesis) - insulin resistance associated with type 2 diabetes mellitus is therefore improved without an increase in insulin secretion by pancreatic beta cells., Repeated administration of peroxisome proliferator-activated receptor gamma (PPARgamma) agonists reduces neuropathic pain-like behavior and associated changes in glial activation in the spinal cord dorsal horn. As PPARgamma is a nuclear receptor, sustained changes in gene expression are widely believed to be the mechanism of pain reduction. However, we recently reported that a single intrathecal (i.t.) injection of pioglitazone, a PPARgamma agonist, reduced hyperalgesia within 30 minutes, a time frame that is typically less than that required for genomic mechanisms. To determine the very rapid antihyperalgesic actions of PPARgamma activation, we administered pioglitazone to rats with spared nerve injury and evaluated hyperalgesia. Pioglitazone inhibited hyperalgesia within 5 minutes of injection, consistent with a nongenomic mechanism. Systemic or i.t. administration of GW9662, a PPARgamma antagonist, inhibited the antihyperalgesic actions of intraperitoneal or i.t. pioglitazone, suggesting a spinal PPAR?-dependent mechanism. To further address the contribution of nongenomic mechanisms, we blocked new protein synthesis in the spinal cord with anisomycin. When coadministered intrathecally, anisomycin did not change pioglitazone antihyperalgesia at an early 7.5-minute time point, further supporting a rapid nongenomic mechanism. At later time points, anisomycin reduced pioglitazone antihyperalgesia, suggesting delayed recruitment of genomic mechanisms. Pioglitazone reduction of spared nerve injury-induced increases in GFAP expression occurred more rapidly than expected, within 60 minutes. We are the first to show that activation of spinal PPARgamma rapidly reduces neuropathic pain independent of canonical genomic activity. We conclude that acute pioglitazone inhibits neuropathic pain in part by reducing astrocyte activation and through both genomic and nongenomic PPARgamma mechanisms., Pioglitazone hydrochloride is a thiazolidinedione that depends on the presence of insulin for its mechanism of action. Pioglitazone hydrochloride decreases insulin resistance in the periphery and in the liver resulting in increased insulin-dependent glucose disposal and decreased hepatic glucose output. Pioglitazone is not an insulin secretagogue. Pioglitazone is an agonist for peroxisome proliferator-activated receptor-gamma (PPARgamma). PPAR receptors are found in tissues important for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARgamma nuclear receptors modulates the transcription of a number of insulin responsive genes involved in the control of glucose and lipid metabolism., ... Thiazolidinediones reduce insulin resistance not only in type 2 diabetes but also in non-diabetic conditions associated with insulin resistance such as obesity. The mechanism of action involves binding to the peroxisome proliferator-activated receptor (PPAR)gamma, a transcription factor that regulates the expression of specific genes especially in fat cells but also in other tissues. It is likely that thiazolidinediones primarily act in adipose tissue where PPARgamma is predominantly expressed. Thiazolidinediones have been shown to interfere with expression and release of mediators of insulin resistance originating in adipose tissue (e.g. free fatty acids, adipocytokines such as tumor necrosis factor alpha, resistin, adiponectin) in a way that results in net improvement of insulin sensitivity (i.e. in muscle and liver). Nevertheless, a direct molecular effect in skeletal muscle cannot be excluded. ..., Pioglitazone, a full peroxisome proliferator-activated receptor (PPAR)-gamma agonist, improves insulin sensitivity by increasing circulating adiponectin levels. However, the molecular mechanisms by which pioglitazone induces insulin sensitization are not fully understood. In this study, we investigated whether pioglitazone improves insulin resistance via upregulation of either 2 distinct receptors for adiponectin (AdipoR1 or AdipoR2) expression in 3T3-L1 adipocytes. Glucose uptake was evaluated by 2-[(3)H] deoxy-glucose uptake assay in 3T3-L1 adipocytes with pioglitazone treatment. AdipoR1 and AdipoR2 mRNA expressions were analyzed by qRT-PCR. /The investigators/ first confirmed that pioglitazone significantly increased insulin-induced 2-deoxyglucose (2-DOG) uptake in 3T3-L1 adipocytes. Next, we investigated the mRNA expression and regulation of AdipoR1 and AdipoR2 after treatment with pioglitazone. Interestingly, pioglitazone significantly induced AdipoR2 expression but it did not affect AdipoR1 expression. In addition, adenovirus-mediated PPARgamma expression significantly enhanced the effects of pioglitazone on insulin-stimulated 2-DOG uptake and AdipoR2 expression in 3T3-L1 adipocytes. These data suggest that pioglitazone enhances adiponectin's autocrine and paracrine actions in 3T3-L1 adipocytes via upregulation of PPARgamma-mediated AdipoR2 expression. Furthermore, we found that pioglitazone significantly increased AMP-activated protein kinase (AMPK) phosphorylation in insulin-stimulated 3T3-L1 adipocytes, but it did not lead to the phosphorylation of IRS-1, Akt, or protein kinase ... Pioglitazone increases insulin sensitivity, at least partly, by PPARgamma-AdipoR2-mediated AMPK phosphorylation in 3T3-L1 adipocytes. In conclusion, the upregulation of AdipoR2 expression may be one of the mechanisms by which pioglitazone improves insulin resistance in 3T3-L1 adipocytes., For more Mechanism of Action (Complete) data for Pioglitazone (6 total), please visit the HSDB record page.
Record name Pioglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pioglitazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pioglitazone

Color/Form

Colorless needles from dimethylformamide and water

CAS RN

111025-46-8, 112529-15-4
Record name Pioglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111025-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pioglitazone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111025468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pioglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pioglitazone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pioglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OV71U42S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pioglitazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

193-194C, 183-184 °C, Colorless prisms from ethanol, MP: 193-194 °C. Soluble in dimethyl formamide; slightly soluble in ethanol; very slightly soluble in acetone, acetonitrile. Practically insoluble in water; insoluble in ether. /Pioglitazone hydrochloride/, 183 - 184 °C
Record name Pioglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pioglitazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a dimethylformamide solution of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione (1.0 g) was added palladium black (0.2 g) and catalytic reduction was carried out at 50° C. and 50 kg/cm2 for 5 hours. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was dissolved in 6N-hydrochloric acid and the solution was neutralized with sodium hydrogen carbonate to give 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione as crystals. Yield: 650 mg (64.8%); m.p.: 173°-174° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 g of 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione is dissolved in ethanol (7 ml) with KOH (0.25 g) and mixed at room temperature for 2 hours. To the obtained salt 2-(5-ethyl-2-pyridyl)ethyl tosylate is added and the reaction mixture is refluxed for 5 hours. After cooling the precipitated salt is filtered off, pH is adjusted and the solvent is evaporated. The semi-solid residue is mixed in water and the solid portion of 5-[[4-[2-(5-ethyl-2-pyridyl) ethoxy]phenyl]methyl]-2.4-thiazolidinedione (0.18 g) is filtered off and recrystallized from the mixture DMF-water.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pioglitazone
Reactant of Route 2
Pioglitazone
Reactant of Route 3
Reactant of Route 3
Pioglitazone
Reactant of Route 4
Pioglitazone
Reactant of Route 5
Pioglitazone
Reactant of Route 6
Pioglitazone

Citations

For This Compound
141,000
Citations
PS Gillies, CJ Dunn - Drugs, 2000 - Springer
▴ Pioglitazone is an orally administered insulin sensitising thiazolidinedione agent that has been developed for the treatment of type 2 diabetes mellitus. ▴ Pioglitazone activates the …
Number of citations: 350 link.springer.com
P Shah, S Mudaliar - Expert opinion on drug safety, 2010 - Taylor & Francis
… Mild inhibitions of pioglitazone metabolism have been … , pioglitazone reduces the bioavailability of oral contraceptives containing ethinyl estradiol and co-administration of pioglitazone …
Number of citations: 214 www.tandfonline.com
J Waugh, GM Keating, GL Plosker, S Easthope… - Drugs, 2006 - Springer
… Pioglitazone is generally well tolerated, weight gain and oedema are the most … pioglitazone and other drugs. In clinical trials in patients with type 2 diabetes mellitus, pioglitazone as …
Number of citations: 223 link.springer.com
DA Eckland, M Danhof - Experimental and clinical …, 2000 - thieme-connect.com
… , pioglitazone is well absorbed with the highest concentrations distributed into the liver, plasma, and kidney. Pioglitazone is … Pioglitazone undergoes significant hepatic metabolism by …
Number of citations: 186 www.thieme-connect.com
RA DeFronzo, D Tripathy, DC Schwenke… - … England Journal of …, 2011 - Mass Medical Soc
… pioglitazone group and 7.6% in the placebo group, and the hazard ratio for conversion to diabetes in the pioglitazone … 48% of the patients in the pioglitazone group and 28% of those in …
Number of citations: 849 www.nejm.org
JM Lawrence, JPD Reckless - International journal of clinical …, 2000 - Wiley Online Library
… pioglitazone or placebo. Over the 16 weeks of the study the addition of 15 mg pioglitazone … relative to placebo and the addition of 30 mg pioglitazone resulted in a fall in HbA 1c of 1.3%…
Number of citations: 58 onlinelibrary.wiley.com
B Richter, E Bandeira‐Echtler… - Cochrane Database …, 2006 - cochranelibrary.com
… Until new evidence becomes available, the benefit‐risk ratio of pioglitazone remains unclear. Different therapeutic indications for pioglitazone of the two big US and European drug …
Number of citations: 134 www.cochranelibrary.com
M Ishibashi, K Egashira, K Hiasa, S Inoue, W Ni… - …, 2002 - Am Heart Assoc
… pioglitazone … pioglitazone in increasing LPL mRNA, whereas pioglitazone at the low and high doses exhibited equivalent antiinflammatory effect. This discrepant action of pioglitazone …
Number of citations: 214 www.ahajournals.org
A Al-Majed, AHH Bakheit, HAA Aziz, H Alharbi… - Profiles of Drug …, 2016 - Elsevier
… chromatography was linear over the range of 25–1500 ng/mL of pioglitazone in plasma (r 2 … –30% of the pioglitazone dose is recovered in the urine. Renal elimination of pioglitazone is …
Number of citations: 34 www.sciencedirect.com
U Smith - International journal of clinical practice. Supplement, 2001 - europepmc.org
Thiazolidinediones, such as pioglitazone, are synthetic ligands for peroxisome proliferator-activated receptors (PPARs). They alter the transcription of genes influencing carbohydrate …
Number of citations: 267 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.